molecular formula C11H11ClN2OS B12111251 2-Thiazolamine, 4-(chloromethyl)-N-(4-methoxyphenyl)- CAS No. 900640-70-2

2-Thiazolamine, 4-(chloromethyl)-N-(4-methoxyphenyl)-

Cat. No.: B12111251
CAS No.: 900640-70-2
M. Wt: 254.74 g/mol
InChI Key: GRVYFWDXLXBKSO-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-(chloromethyl)-N-(4-methoxyphenyl)- is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4-(chloromethyl)-N-(4-methoxyphenyl)- typically involves the reaction of 4-(chloromethyl)thiazole with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Thiazolamine, 4-(chloromethyl)-N-(4-methoxyphenyl)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4-(chloromethyl)-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiazolamine, 4-(chloromethyl)-N-(4-methoxyphenyl)- is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-(chloromethyl)-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiazolamine, 5-(2-chloroethyl)-4-(4-methoxyphenyl)-
  • 2-Thiazolamine, 5-(3-chloro-4-methoxyphenyl)-
  • 2-Thiazolamine, 4-(2-chloro-4-methoxyphenyl)-

Uniqueness

2-Thiazolamine, 4-(chloromethyl)-N-(4-methoxyphenyl)- is unique due to the presence of both a chloromethyl group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

900640-70-2

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11ClN2OS/c1-15-10-4-2-8(3-5-10)13-11-14-9(6-12)7-16-11/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

GRVYFWDXLXBKSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)CCl

Origin of Product

United States

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